molecular formula C16H14N2NaO2P B4980433 Sodium;(1-benzylimidazol-2-yl)-phenylphosphinate

Sodium;(1-benzylimidazol-2-yl)-phenylphosphinate

Cat. No.: B4980433
M. Wt: 320.26 g/mol
InChI Key: RQZMQJSTTQPLFP-UHFFFAOYSA-M
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Description

Sodium;(1-benzylimidazol-2-yl)-phenylphosphinate is a compound that features a unique combination of imidazole and phosphinate groups. Imidazoles are known for their versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use continuous flow reactors and advanced catalytic systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Sodium;(1-benzylimidazol-2-yl)-phenylphosphinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring and the phosphinate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and substituted phosphinate derivatives.

Scientific Research Applications

Sodium;(1-benzylimidazol-2-yl)-phenylphosphinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium;(1-benzylimidazol-2-yl)-phenylphosphinate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phosphinate group can participate in phosphorylation and dephosphorylation reactions, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-aryl-1H-benzo[d]imidazole: Similar in structure but lacks the phosphinate group.

    2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl): Contains similar imidazole rings but different substituents.

Uniqueness

This combination allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

IUPAC Name

sodium;(1-benzylimidazol-2-yl)-phenylphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N2O2P.Na/c19-21(20,15-9-5-2-6-10-15)16-17-11-12-18(16)13-14-7-3-1-4-8-14;/h1-12H,13H2,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZMQJSTTQPLFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2P(=O)(C3=CC=CC=C3)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2NaO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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